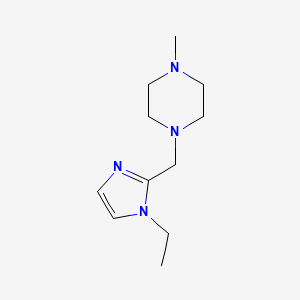

1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a planar five-membered ring compound that is classified as a heterocycle because it contains both carbon and nitrogen atoms in its ring . It is a key component of many important biological molecules, including histidine and histamine. Imidazole derivatives, such as “1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine”, often exhibit interesting biological activities .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One common method involves the treatment of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or the treatment of 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered ring containing two nitrogen atoms. The presence of nitrogen in the ring introduces polarity and the potential for hydrogen bonding, which can significantly influence the compound’s physical and chemical properties .

Chemical Reactions Analysis

Imidazole and its derivatives can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and electrophilic substitution at carbon atoms . The specific reactions that “1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine” can undergo would depend on its exact structure and the reaction conditions.

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives depend on their exact structure. For example, they generally have a high melting point due to the presence of polar nitrogen atoms and the potential for hydrogen bonding .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The crystal structure of compounds similar to 1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine provides valuable insights into their conformation and potential biological activities. For example, the study of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole revealed its structure through X-ray crystallography, confirming predictions from chemical and spectral analysis (Ozbey, S., Kuş, C., & Göker, H., 2001).

Corrosion Inhibition

Compounds with structures akin to 1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine have been evaluated for their efficiency as corrosion inhibitors. For instance, 1-(2-ethylamino)-2-methylimidazoline and its derivatives demonstrated significant corrosion inhibition properties in acid media, with theoretical analysis supporting their effectiveness (Cruz, J., Martinez, R., Genescà, J., & García-Ochoa, E., 2004).

Spin-Crossover in Iron(II) Complexes

Research on iron(II) complexes, where similar compounds act as ligands, showed steep one-step spin crossover between high-spin and low-spin states. This indicates potential applications in magnetic materials and sensors (Nishi, K., Arata, S., Matsumoto, N., Iijima, S., Sunatsuki, Y., Ishida, H., & Kojima, M., 2010).

Pharmacophore Design for Adrenoceptor Antagonists

In the search for compounds with alpha(1)-adrenoceptor blocking properties, structures based on trazodone were modified, including changes to heteroaromatic rings and introduction of a pyridazin-3(2H)-one moiety. These modifications aimed to enhance receptor affinity and selectivity, demonstrating the importance of structural optimization in drug development (Betti, L., Botta, M., Corelli, F., Floridi, M., Giannaccini, G., Maccari, L., Manetti, F., Strappaghetti, G., Tafi, A., & Corsano, S., 2002).

Glucosidase Inhibitors with Antioxidant Activity

A study focused on the synthesis of benzimidazoles containing piperazine or morpholine skeleton at the C-6 position, highlighting their potential as glucosidase inhibitors and antioxidants. This underscores the relevance of such compounds in medicinal chemistry, especially for treating diabetes and managing oxidative stress (Özil, M., Parlak, C., & Baltaş, N., 2018).

DNA Damage Studies

New cis-aqua/hydroxy copper(II) complexes containing tridentate imidazole-rich ligands were investigated for their ability to promote phosphate diester hydrolysis and DNA damage, highlighting the potential for therapeutic applications in targeting DNA (Scarpellini, M., Neves, A., Hörner, R., Bortoluzzi, A., Szpoganics, B., Zucco, C., Silva, R. A. N., Drago, V., Mangrich, A., Ortiz, W. A., Passos, W., Oliveira, M. B. D., & Terenzi, H., 2003).

Mecanismo De Acción

Target of Action

The primary targets of the compound “1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine” are currently unknown. The compound belongs to the class of imidazole derivatives, which are known to interact with a variety of biological targets . .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and covalent modification . The exact mode of action for this compound would depend on its specific target(s).

Biochemical Pathways

Imidazole derivatives can influence a wide range of biochemical pathways depending on their specific targets

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(1-ethylimidazol-2-yl)methyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4/c1-3-15-5-4-12-11(15)10-14-8-6-13(2)7-9-14/h4-5H,3,6-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPLVZJMTXPVJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CN2CCN(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] naphthalene-2-carboxylate](/img/structure/B2378061.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2378065.png)

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2378067.png)

![2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2378068.png)

![1-(3-methoxyphenyl)-N-[4-(methylsulfanyl)benzyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378072.png)

![2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2378074.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate](/img/structure/B2378076.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2378083.png)